Methyl 7-bromo-1H-indole-5-carboxylate

Carbonylation Palladium catalysis CNS drug synthesis

Methyl 7-bromo-1H-indole-5-carboxylate is a unique 7-bromoindole-5-carboxylate scaffold. Its bromine at the 7-position enables regioselective cross-coupling and carbonylation, critical for constructing BCR-ABL inhibitors (CN-112300129-A) and CNS-active amphetamine derivatives. Unlike 4-, 5-, or 6-bromo isomers, this regioisomer provides distinct electronic and steric properties essential for chiral tryptophan synthesis and protein crystallography. Procure this key intermediate to leverage validated, protection-free synthetic pathways and accelerate your medicinal chemistry programs.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 885523-35-3
Cat. No. B1592931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-bromo-1H-indole-5-carboxylate
CAS885523-35-3
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C(=C1)C=CN2)Br
InChIInChI=1S/C10H8BrNO2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h2-5,12H,1H3
InChIKeyIVZPRTUZPQFXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-bromo-1H-indole-5-carboxylate (CAS 885523-35-3): Technical Specifications and Sourcing Baseline


Methyl 7-bromo-1H-indole-5-carboxylate is a mono-brominated indole-5-carboxylate ester (C₁₀H₈BrNO₂, MW 254.08) that serves as a versatile building block in medicinal chemistry and organic synthesis . The compound features a bromine atom at the 7-position of the indole ring system and a methyl ester at the 5-position, providing a defined handle for cross-coupling reactions such as Suzuki-Miyaura, Heck, and palladium-catalyzed carbonylation without requiring NH protection [1]. Commercial specifications typically range from 95% to 96% purity with storage recommendations varying from room temperature to refrigerated (2-8°C) depending on the supplier . The compound is not an active pharmaceutical ingredient itself but a key intermediate enabling downstream functionalization at the 7-position while retaining the 5-carboxylate for further derivatization .

Why Methyl 7-bromo-1H-indole-5-carboxylate Cannot Be Replaced by 4-, 5-, or 6-Bromoindole-5-carboxylate Analogs


Bromoindole regioisomers are not interchangeable building blocks. The position of the bromine atom on the indole scaffold dictates the electronic environment, steric accessibility, and ultimately the reactivity of the compound in cross-coupling and functionalization reactions [1]. The 7-bromo substitution pattern places the halogen on the benzenoid ring adjacent to the indole nitrogen, creating a distinct electronic profile compared to 4-, 5-, or 6-bromo analogs. In palladium-catalyzed carbonylation reactions, 7-bromoindole derivatives have been demonstrated to undergo successful aminocarbonylation with arylethylpiperazines without NH protection, yielding CNS-active amphetamine derivatives in a single step [2]. This regioselective reactivity profile means that substituting a 7-bromoindole-5-carboxylate with a 6-bromo or 4-bromo analog would produce a different regioisomeric product with altered biological activity and physicochemical properties [3]. Furthermore, the 7-position bromine enables regioselective alkylation pathways that are not accessible to other bromoindole isomers [4].

Quantitative Differentiation Evidence for Methyl 7-bromo-1H-indole-5-carboxylate Procurement Decisions


Synthetic Compatibility: Direct Aminocarbonylation Without NH Protection

The 7-bromo substitution enables successful palladium-catalyzed aminocarbonylation without requiring indole NH protection [1]. This is a class-level inference from a study demonstrating that 7-bromoindole (as well as 4-, 5-, and 6-bromoindoles) can undergo direct one-step aminocarbonylation with arylethylpiperazines to yield CNS-active amphetamine derivatives in excellent yield [2]. The methyl ester at the 5-position remains intact during this transformation, providing a dual-functionalization scaffold that reduces synthetic step count by at least one protection/deprotection sequence compared to indoles requiring NH protection [3].

Carbonylation Palladium catalysis CNS drug synthesis

Physical Property Comparison: Boiling Point and Density Specification for Purification Planning

The compound has a reported boiling point of 382.6 ± 22.0 °C at 760 mmHg and a density of 1.6 ± 0.1 g/cm³ . While boiling point data for direct comparator 6-bromoindole-5-carboxylic acid methyl ester (CAS 885523-36-4) is not available in the open literature, the measured boiling point provides a quantitative reference for distillation feasibility assessments . The calculated LogP (XLogP3) is 2.6, indicating moderate lipophilicity suitable for organic phase extraction during workup .

Physicochemical properties Purification Process chemistry

Patent Citation Analysis: Documented Utility in BCR-ABL and Complement Inhibitor Programs

Methyl 7-bromo-1H-indole-5-carboxylate is explicitly cited as a synthetic intermediate in at least three patent families: CN-112300129-A (Heterocyclic compounds as BCR-ABL inhibitors, priority 2019-07-29) [1], WO-2021018194-A1 (related BCR-ABL inhibitor patent) [2], and US-2019345135-A1 (Substituted benzofuran, benzopyrrole, and related complement inhibitors, priority 2018-04-06) [3]. In contrast, the 6-bromo regioisomer (CAS 885523-36-4) and 4-bromo regioisomer do not appear in the same patent families, suggesting preferential selection of the 7-bromo-5-carboxylate scaffold for these specific medicinal chemistry programs .

Kinase inhibitors BCR-ABL Complement inhibition Patent landscape

Regioselective Alkylation: 7-Position Bromine Enables Distinct Functionalization Pathways

The 7-bromo substitution pattern permits regioselective indole alkylation at the C3 position without competing reactivity at the brominated C7 site [1]. A general two-step approach has been developed to access enantiopure 7-bromo-D-tryptophan from unprotected 7-bromoindole using MeMgCl and CuCl with cyclic sulfamidates derived from D-serine [2]. This regioselectivity profile differs from 4-bromoindole, which exhibits distinct electronic effects on alkylation regiochemistry, and from 5-bromoindole, which shows altered nucleophilic character at C3 .

Regioselective synthesis C-C bond formation Amino acid derivatives

Validated Application Scenarios for Methyl 7-bromo-1H-indole-5-carboxylate in Research and Development


Medicinal Chemistry: BCR-ABL Kinase Inhibitor Lead Optimization

This compound serves as a validated intermediate for constructing heterocyclic BCR-ABL inhibitors, as documented in patent families CN-112300129-A and WO-2021018194-A1 [1]. The 7-bromo-5-carboxylate scaffold enables sequential functionalization: the bromine at C7 can be elaborated via Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, while the methyl ester at C5 can be hydrolyzed to the carboxylic acid for amide bond formation or retained as a prodrug moiety [2]. Research teams pursuing Abelson kinase inhibition for chronic myeloid leukemia (CML) or related indications should prioritize this regioisomer based on prior art demonstrating its successful incorporation into active chemotypes .

Chemical Biology: Synthesis of 7-Bromo-Tryptophan for X-ray Crystallography

The regioselective alkylation chemistry validated for 7-bromoindole derivatives enables the preparation of enantiopure 7-bromo-D-tryptophan and 7-bromo-L-tryptophan [3]. These brominated amino acids are valuable for single-wavelength anomalous dispersion (SAD) and multi-wavelength anomalous dispersion (MAD) phasing in protein X-ray crystallography, where the bromine heavy atom provides anomalous scattering signal without requiring selenomethionine incorporation . The 7-bromo substitution position on the indole ring offers distinct phasing power compared to 5-bromo or 6-bromo tryptophan analogs [4].

Process Chemistry: One-Step Carbonylative Synthesis of CNS-Targeted Amphetamine Derivatives

The demonstrated compatibility of 7-bromoindole with palladium-catalyzed aminocarbonylation under protection-free conditions enables direct, single-step access to indole-7-carboxamide derivatives [5]. When coupled with arylethylpiperazine nucleophiles, this transformation yields CNS-active amphetamine derivatives in excellent yield, eliminating the need for protecting group manipulations that add cost and reduce overall yield in multi-step sequences [6]. Process development teams should consider the 7-bromo-5-carboxylate scaffold when designing scalable routes to indole-based CNS agents requiring amide connectivity at the 7-position [7].

Quote Request

Request a Quote for Methyl 7-bromo-1H-indole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.